5-bromo-4,6-dichloro-2-iodopyrimidine
Description
Significance of Halogenated Heterocycles in Organic Synthesis
Halogenated heterocyclic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on a heterocyclic core, are of paramount importance in organic synthesis. sigmaaldrich.com They act as key intermediates, enabling the construction of more complex molecular architectures through various chemical transformations. sigmaaldrich.commdpi.com The presence of halogens enhances the reactivity of these compounds, making them amenable to a range of reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.comnih.gov This enhanced reactivity, coupled with the ability to introduce diverse functional groups, has led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgresearchgate.net Many natural and synthetic halogenated heterocycles exhibit significant biological activity, further highlighting their importance in drug discovery and development. researchgate.netnih.gov
Overview of Pyrimidine (B1678525) Scaffold in Advanced Chemical Research
The pyrimidine ring is a fundamental heterocyclic scaffold that is a constituent of numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil). sigmaaldrich.comjclmm.com Its presence in natural products and its ability to serve as a platform for the synthesis of diverse derivatives have made it a privileged structure in medicinal chemistry and advanced chemical research. jclmm.combenthamscience.com Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities and are key components in many approved drugs. nih.govmdpi.com The versatility of the pyrimidine scaffold allows for its use in the design of kinase inhibitors for cancer therapy, anti-inflammatory agents, and other therapeutic agents. nih.govnih.gov Furthermore, the unique electronic properties of the pyrimidine ring make it a valuable component in the development of novel materials with specific optical and electronic characteristics. mdpi.com
General Reactivity Principles of Halogenated Pyrimidines
The reactivity of halogenated pyrimidines is governed by the number, type, and position of the halogen substituents on the pyrimidine ring. These factors dictate the molecule's susceptibility to various chemical transformations and the regioselectivity of these reactions.
Influence of Halogen Identity on Reactivity (Iodine, Bromine, Chlorine)
The identity of the halogen atom significantly influences the reactivity of the C-X bond in halogenated pyrimidines. The bond strength decreases down the group (F > Cl > Br > I), which generally translates to higher reactivity for iodo-substituted pyrimidines compared to their bromo and chloro counterparts in reactions where the carbon-halogen bond is cleaved, such as metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net The polarizability of the halogen also increases down the group, which can affect non-covalent interactions and reaction mechanisms. acs.orgnih.gov In nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability of the halogens also follows the trend I > Br > Cl > F, although the electronic effects of the halogen on the aromatic ring also play a crucial role.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Rings
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated pyrimidines. The regioselectivity of SNAr reactions on di- and polyhalogenated pyrimidines is a complex interplay of electronic and steric effects. In 2,4-dichloropyrimidines, for instance, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C-4. However, the presence of other substituents on the pyrimidine ring can significantly alter this selectivity. wuxiapptec.comwuxiapptec.com For example, an electron-donating group at the C-6 position can direct nucleophilic attack to the C-2 position. wuxiapptec.com Similarly, the nature of the nucleophile can also influence the site of substitution. acs.org
Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds on halogenated pyrimidines. rsc.orgchemrxiv.org The regioselectivity of these reactions is primarily dictated by the differential reactivity of the carbon-halogen bonds. In polyhalogenated pyrimidines containing different halogens, the more reactive C-I bond will typically undergo oxidative addition to the metal catalyst preferentially over C-Br and C-Cl bonds. rsc.org This allows for sequential and site-selective functionalization of the pyrimidine ring. For example, in a molecule containing both iodo and bromo substituents, a Suzuki coupling can often be performed selectively at the iodo-substituted position, leaving the bromo group intact for a subsequent transformation. rsc.org
Properties
CAS No. |
2758005-50-2 |
|---|---|
Molecular Formula |
C4BrCl2IN2 |
Molecular Weight |
353.8 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4,6 Dichloro 2 Iodopyrimidine and Its Precursors
Precursor Synthesis and Functionalization Routes
Synthesis of Dihalopyrimidines (e.g., Dichloropyrimidines)
Dichloropyrimidines are key intermediates in the synthesis of more complex halogenated pyrimidines. A widely used method for the synthesis of 4,6-dichloropyrimidine (B16783) involves the chlorination of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride. chemicalbook.comgoogle.com Similarly, 2,4-dichloropyrimidine (B19661) can be obtained by the chlorination of uracil. chemicalbook.com The synthesis of 4,6-dichloropyrimidine-5-carbonitrile (B1297664) has been reported from 4,6-dihydroxypyrimidine using Vilsmeier conditions followed by subsequent transformations. acs.org
| Precursor | Starting Material | Reagent(s) | Product | Reference(s) |
| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃ | 4,6-Dichloropyrimidine | chemicalbook.comgoogle.com |
| 2,4-Dichloropyrimidine | Uracil | PCl₃, Xylene Amine | 2,4-Dichloropyrimidine | chemicalbook.com |
| 4,6-Dichloropyrimidine-5-carbonitrile | 4,6-Dihydroxypyrimidine | POCl₃, DMF, SOCl₂ | 4,6-Dichloropyrimidine-5-carbonitrile | acs.org |
Selective Bromination and Iodination of Pyrimidine (B1678525) Intermediates
With a dihalopyrimidine in hand, the next step often involves the selective introduction of bromine and iodine atoms. The position of halogenation is influenced by the existing substituents on the pyrimidine ring.
Selective bromination at the C-5 position of pyrimidine nucleosides has been extensively studied. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have proven effective for the smooth bromination of uridine (B1682114) and cytidine (B196190) derivatives. nih.gov The efficiency of this bromination can be enhanced by the addition of Lewis acids. nih.gov Another efficient method utilizes sodium monobromoisocyanurate (SMBI) for the bromination of pyrimidine nucleosides. mdpi.com
The iodination of pyrimidines can be challenging due to the lower reactivity of iodine. However, methods have been developed to achieve this transformation. For example, direct iodination at the C5 position of pyrimidines has been achieved using nitrate (B79036) salts and iodine under solvent-free conditions. mdpi.com A radical-based direct C-H iodination protocol has also been developed for the C5 iodination of dimethyl uracil. rsc.org The synthesis of 5-bromo-2-iodopyrimidine (B48921) has been accomplished through the iodination of 5-bromo-2-chloropyrimidine (B32469) using sodium iodide and hydroiodic acid. chemicalbook.com
| Substrate | Reagent(s) | Product | Reference(s) |
| Uridine derivatives | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | 5-Bromouridine derivatives | nih.gov |
| Pyrimidine nucleosides | Sodium monobromoisocyanurate (SMBI) | 5-Bromopyrimidine nucleosides | mdpi.com |
| Pyrimidines | Iodine, AgNO₃ (solvent-free) | C5-Iodopyrimidines | mdpi.com |
| 5-Bromo-2-chloropyrimidine | NaI, HI | 5-Bromo-2-iodopyrimidine | chemicalbook.com |
Multi-Step Synthetic Sequences for 5-Bromo-4,6-dichloro-2-iodopyrimidine
The synthesis of this compound (CAS Number: 68797-61-5) inherently involves a multi-step process, combining the precursor synthesis and selective halogenation steps described above. epa.gov A plausible synthetic route would commence with the synthesis of a dichlorinated pyrimidine, such as 4,6-dichloropyrimidine. This intermediate would then undergo selective bromination at the 5-position. Finally, a selective iodination at the 2-position would yield the target molecule.
A key challenge in such a multi-step synthesis is controlling the regioselectivity of each halogenation step. The electronic nature and steric hindrance of the substituents already present on the pyrimidine ring will direct the position of the incoming halogen. For example, the synthesis of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves the cyclization of precursors to form a dihydroxypyrimidine intermediate, which is then chlorinated. google.com While a direct multi-step synthesis for this compound is not extensively detailed in the provided search results, the individual synthetic steps for creating di- and tri-halogenated pyrimidines strongly suggest a sequential halogenation approach.
The synthesis would likely start from a readily available pyrimidine derivative. A possible sequence could be:
Dichlorination: Conversion of a dihydroxypyrimidine to a dichloropyrimidine (e.g., 4,6-dichloropyrimidine).
Bromination: Introduction of a bromine atom at the C5 position.
Iodination: Introduction of an iodine atom at the C2 position.
Each of these steps would require careful optimization of reaction conditions to achieve high yields and purity.
Stepwise Halogen Introduction and Optimization
The synthetic route to this compound logically begins with the construction of a suitably substituted pyrimidine ring, which is then subjected to a series of halogenation reactions. A common precursor for the introduction of chlorine atoms at the 4 and 6 positions is 4,6-dihydroxypyrimidine.
Chlorination of the Pyrimidine Ring: The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a foundational step. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.com The reaction can be performed in the presence of a hindered amine base, such as N,N-diisopropylethylamine, to facilitate the reaction. google.com Optimization of this step involves controlling the temperature, typically in the range of 60°C to 90°C, and the molar ratios of the reactants to maximize the yield. google.com An alternative method involves using phosgene (B1210022) as the chlorinating agent. patsnap.com
Bromination and Subsequent Chlorination: To introduce the bromine at the 5-position, a common strategy involves starting with a precursor that already contains the bromine atom or is easily brominated. For instance, the synthesis of the related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, starts with p-bromophenylacetic acid, which is used to construct the pyrimidine ring, followed by chlorination. google.comgoogle.com For the target molecule, a plausible route involves the bromination of a pyrimidine derivative prior to chlorination. For example, 5-bromouracil (B15302) can be converted to 5-bromo-2,4-dichloropyrimidine (B17362) using phosphorus pentachloride (PCl₅). chemicalbook.com A similar strategy starting with 5-bromo-4,6-dihydroxypyrimidine (B103388) and reacting it with phosphorus oxychloride would yield the key intermediate, 5-bromo-4,6-dichloropyrimidine.
Final Iodination Step: The final step is the introduction of the iodine atom at the 2-position. The 2-position of the pyrimidine ring is susceptible to nucleophilic substitution. Therefore, starting with 5-bromo-4,6-dichloropyrimidine, an iodination reaction can be performed. A common method for such a transformation is the Finkelstein reaction, where a chloro-substituent is exchanged for an iodo-substituent using a source of iodide, such as sodium iodide. chemicalbook.com Another approach involves the use of hydroiodic acid. chemicalbook.com The iodination of electron-deficient heterocycles like pyrimidines can also be achieved using molecular iodine in the presence of an activating agent. mdpi.com
Table 1: Optimized Reaction Conditions for Halogenation Steps
| Step | Precursor | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Dichlorination | 4,6-Dihydroxypyrimidine | POCl₃, N,N-diisopropylethylamine | Methylcyclohexane | 75-90°C | High | google.com |
| Dichlorination | 4,6-Dihydroxypyrimidine | Phosgene | Polar Solvent | - | - | patsnap.com |
| Bromination/Dichlorination | 5-Bromouracil | PCl₅ | 1,1,2-Trichloroethane | Reflux | 99.5% | chemicalbook.com |
| Iodination (Halogen Exchange) | 5-Bromo-2-chloropyrimidine | NaI, HI (57 wt. %) | Chloroform | 0°C to rt | 84% | chemicalbook.com |
Control of Regioselectivity in Polysubstitution
Achieving the specific 5-bromo-4,6-dichloro-2-iodo substitution pattern is a significant challenge due to the multiple reactive sites on the pyrimidine ring. The control of regioselectivity is governed by the electronic properties of the pyrimidine ring and the directing effects of the substituents already present.
The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Electrophilic substitution, such as bromination, typically occurs at the 5-position, which is the most electron-rich. elsevierpure.com
The synthetic strategy leverages these intrinsic properties:
Bromination at C5: The initial bromination is directed to the 5-position due to its higher electron density compared to the carbon atoms adjacent to the ring nitrogens. This is a classic example of electrophilic aromatic substitution on an electron-deficient ring. chemrxiv.orgresearchgate.netnih.gov
Chlorination at C4 and C6: The hydroxyl groups in 4,6-dihydroxypyrimidine are readily replaced by chlorine atoms using reagents like POCl₃. This is a nucleophilic substitution reaction on the activated pyrimidine ring.
Iodination at C2: After the introduction of the bromo and chloro substituents, the 2-position remains the most susceptible to nucleophilic attack for the final iodination step. The presence of multiple electron-withdrawing halogen atoms further activates the ring towards nucleophilic substitution. The exchange of a chlorine atom for an iodine atom is a feasible and commonly used strategy. chemicalbook.com
The stepwise introduction of the halogens is therefore the key to controlling the regiochemistry. Attempting to introduce all halogens simultaneously would likely lead to a mixture of isomers that would be difficult to separate.
Purification and Isolation Techniques for Polyhalogenated Pyrimidines
The synthesis of polyhalogenated pyrimidines often results in a crude product containing starting materials, by-products, and regioisomers. Therefore, robust purification and isolation techniques are essential to obtain the desired compound with high purity.
Chromatographic Methods
Chromatography is a powerful tool for the separation of complex mixtures of halogenated pyrimidines.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both analytical and preparative-scale separation of pyrimidine derivatives. nih.govnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common choice. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For polyhalogenated compounds, the retention time will be influenced by the number and type of halogen atoms, which affect the molecule's polarity.
Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard laboratory technique. nih.gov The choice of eluent (mobile phase) is critical and is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For instance, in the purification of a pyrimidine intermediate, the crude product was purified by column chromatography on silica gel. nih.gov The separation of regioisomers, which may have very similar polarities, can be particularly challenging and may require careful optimization of the chromatographic conditions, including the use of specialized columns or solvent systems. acs.orgacs.org
Recrystallization Strategies
Recrystallization is a cost-effective and efficient method for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.
To purify a polyhalogenated pyrimidine like this compound, a suitable solvent or solvent system must be identified. The ideal solvent would dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature, while the impurities remain either soluble or insoluble at all temperatures.
The process involves dissolving the crude solid in a minimum amount of a hot solvent. The solution is then allowed to cool slowly, promoting the formation of a crystalline lattice of the pure compound. Impurities are excluded from the growing crystals and remain in the mother liquor. The pure crystals are then collected by filtration. For example, in the synthesis of a related compound, the product was recrystallized from an ethanol-acetone mixture to obtain a white solid. researchgate.net
Reactivity and Transformational Chemistry of 5 Bromo 4,6 Dichloro 2 Iodopyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the presence of four electron-withdrawing halogen atoms, renders it highly susceptible to nucleophilic attack. This forms the basis of its utility in SNAr reactions, a cornerstone of heterocyclic chemistry.
The reactivity of the halogens in nucleophilic aromatic substitution reactions follows the general trend of I > Br > Cl. This hierarchy is primarily governed by the carbon-halogen bond strength and the ability of the halogen to act as a leaving group. The C-I bond is the weakest and most polarizable, making the iodine at the C2 position the most labile and, therefore, the most reactive site for nucleophilic displacement. The C-Br bond is stronger than C-I but weaker than C-Cl, positioning the bromine at C5 as the next most reactive site. The two chlorine atoms at the C4 and C6 positions are the least reactive towards nucleophiles due to the strong C-Cl bond.
This differential reactivity allows for sequential and site-selective substitution reactions. For instance, by carefully controlling reaction conditions and the nature of the nucleophile, it is possible to selectively replace the iodine atom, followed by the bromine atom, and finally one or both chlorine atoms. This stepwise functionalization is a powerful tool for the synthesis of highly substituted and complex pyrimidine derivatives.
The predictable reactivity pattern of 5-bromo-4,6-dichloro-2-iodopyrimidine enables its reaction with a wide array of nucleophiles in a site-selective manner.
Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with halogenated pyrimidines. The reaction of this compound with primary or secondary amines would be expected to initially occur at the C2 position, displacing the iodide. Further reaction, under more forcing conditions, could lead to substitution at the C5 bromine position and subsequently at the C4 or C6 chlorine positions. For example, studies on similar polyhalogenated pyrimidines have shown that amination can be directed to specific positions based on the halogen's lability. researchgate.net
Oxygen Nucleophiles: Alkoxides and hydroxides can also be employed as nucleophiles. The reaction with an alkoxide, such as sodium methoxide, would likely lead to the formation of a 2-alkoxypyrimidine derivative as the initial product. The resulting product could then undergo further substitution at the remaining halogenated sites.
Sulfur Nucleophiles: Thiolates are potent nucleophiles and readily displace halogens from electron-deficient heteroaromatic rings. The reaction with a thiol, in the presence of a base, would proceed with high selectivity for the C2 position.
The table below summarizes the expected initial site of substitution for various nucleophiles with this compound.
| Nucleophile Type | Example Nucleophile | Expected Initial Site of Substitution |
| Nitrogen | Ammonia, Primary/Secondary Amines | C2 (Iodo) |
| Oxygen | Sodium Methoxide, Sodium Hydroxide | C2 (Iodo) |
| Sulfur | Sodium Thiophenoxide | C2 (Iodo) |
The selectivity in SNAr reactions is a result of both kinetic and thermodynamic factors. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Kinetically, the rate of reaction is influenced by the energy barrier for the formation of the Meisenheimer complex. The attack of a nucleophile is generally favored at the position that leads to the most stable intermediate. In the case of this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge of the Meisenheimer complex. The stability of this intermediate is greatest when the attack occurs at the C2, C4, or C6 positions, which are para or ortho to the ring nitrogens. wuxiapptec.com
The superior leaving group ability of iodide compared to bromide and chloride is a key kinetic factor. The C-I bond is the weakest, leading to a lower activation energy for its cleavage in the elimination step. This is a primary reason for the observed reactivity trend of I > Br > Cl.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent another major avenue for the transformation of this compound.
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that involves the reaction of an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The differential reactivity of the halogens in this compound also plays a crucial role in the selectivity of this reaction. The typical order of reactivity for halides in Suzuki-Miyaura coupling is I > Br > Cl, which mirrors the trend observed in SNAr reactions. illinois.edursc.org This allows for the selective coupling at the C2 position, followed by the C5 position, and then the C4 and C6 positions.
The choice of palladium catalyst and ligand is critical in controlling the efficiency and selectivity of the Suzuki-Miyaura coupling. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Palladium Catalyst: A variety of palladium(0) and palladium(II) sources can be used as catalysts. Common examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂]. mdpi.comresearchgate.net The active catalyst is a Pd(0) species, which undergoes oxidative addition with the aryl halide.
Ligand Effects: The ligands coordinated to the palladium center play a crucial role in the catalytic cycle. They influence the catalyst's stability, solubility, and reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically hindered and electron-rich ligands like XPhos, are commonly employed. scielo.br The choice of ligand can affect the rate of oxidative addition and reductive elimination, and in some cases, can even alter the site-selectivity of the coupling reaction. For instance, sterically hindered ligands can promote coupling at less reactive sites. nih.gov
The table below provides a hypothetical example of a sequential Suzuki-Miyaura coupling of this compound, highlighting the role of the catalyst and the expected order of reaction.
| Step | Reactant | Coupling Partner | Catalyst/Ligand | Expected Product |
| 1 | This compound | Arylboronic Acid 1 | Pd(PPh₃)₄ | 2-Aryl-5-bromo-4,6-dichloropyrimidine |
| 2 | 2-Aryl-5-bromo-4,6-dichloropyrimidine | Arylboronic Acid 2 | Pd(dppf)Cl₂ | 2,5-Diaryl-4,6-dichloropyrimidine |
| 3 | 2,5-Diaryl-4,6-dichloropyrimidine | Arylboronic Acid 3 | Pd₂(dba)₃ / XPhos | 2,5,4-Triaryl-6-chloropyrimidine |
Suzuki-Miyaura Coupling with Boronic Acids/Esters
Regioselective Arylation/Alkenylation
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are powerful methods for the formation of carbon-carbon bonds. For this compound, these reactions are expected to proceed with high regioselectivity at the C-2 position.
In a Suzuki-Miyaura coupling , the C-I bond will preferentially react with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the selective introduction of an aryl or vinyl group at the C-2 position. The significantly stronger C-Br and C-Cl bonds remain unreacted under typical Suzuki conditions, which allows for the isolation of the 2-substituted-5-bromo-4,6-dichloropyrimidine intermediate for further functionalization. Studies on analogous polyhalogenated pyrimidines, such as 2,4-dichloropyrimidines, have shown that the C-4 position is generally more reactive than the C-2 position in the absence of a more reactive halogen. mdpi.commdpi.com However, the presence of the highly reactive iodine atom at C-2 in the title compound dictates the selectivity, overriding the intrinsic positional reactivity of the pyrimidine ring. rsc.org
The Heck reaction , which couples the substrate with an alkene, is also governed by the same reactivity principle. buecher.dersc.org The oxidative addition of the palladium catalyst will occur selectively at the C-I bond, leading to the formation of a 2-alkenylated pyrimidine derivative. The reaction conditions can be tuned to control the outcome, but selectivity for the most labile bond is the dominant factor. nih.gov
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
The following table presents data for the Suzuki-Miyaura coupling of an analogous polyhalogenated pyrimidine, demonstrating typical reaction conditions.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Compound |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 81 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 55 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
Data adapted from a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine, illustrating the coupling at the chloro positions. For the title compound, similar conditions would result in selective coupling at the more reactive iodo position. mdpi.com
Interactive Data Table 1
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Compound |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 81 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 55 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes.
The classical Sonogashira coupling mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a Pd(0) species. Simultaneously, in the copper cycle, a copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base (commonly an amine like triethylamine (B128534) or diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The final step is the reductive elimination from the resulting palladium(II)-alkynyl complex to yield the alkynylated product and regenerate the Pd(0) catalyst, thus completing the cycle. wikipedia.org The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.org
Due to the significant difference in carbon-halogen bond dissociation energies, the Sonogashira coupling of this compound exhibits exceptional regioselectivity. The reaction occurs exclusively at the C-2 iodo position under standard conditions. This high degree of selectivity has been demonstrated in numerous systems where iodo, bromo, and chloro substituents coexist on the same aromatic or heteroaromatic ring. libretexts.orgresearchgate.net For instance, the coupling of 2-bromo-4-iodo-quinoline with a terminal alkyne results in substitution only at the iodo-bearing position. libretexts.org This allows for the clean synthesis of 2-alkynyl-5-bromo-4,6-dichloropyrimidine, a versatile building block for further diversification through subsequent cross-coupling reactions at the bromine and chlorine positions.
Table 2: Conditions for Regioselective Sonogashira Coupling of Polyhaloheterocycles
The following table illustrates typical conditions and the high selectivity observed in Sonogashira couplings of analogous compounds.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp | Product | Yield (%) |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | RT | 4-Iodo-2-(phenylethynyl)quinoline | 95 |
| 5-Bromo-2'-deoxyuridine | Dansyl-alkyne | K₂PdCl₄, S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37°C | 5-(Dansyl-alkynyl)-2'-deoxyuridine | 85 |
| 2-Amino-4,6-dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65°C | 2-Amino-4-chloro-6-(phenylethynyl)pyrimidine | 78 |
Data adapted from studies on various halogenated heterocycles, demonstrating high selectivity for the more reactive halogen or positional activation. libretexts.orgresearchgate.netmdpi.com
Interactive Data Table 2
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp | Product | Yield (%) |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | RT | 4-Iodo-2-(phenylethynyl)quinoline | 95 |
| 5-Bromo-2'-deoxyuridine | Dansyl-alkyne | K₂PdCl₄, S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37°C | 5-(Dansyl-alkynyl)-2'-deoxyuridine | 85 |
| 2-Amino-4,6-dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65°C | 2-Amino-4-chloro-6-(phenylethynyl)pyrimidine | 78 |
Stille Coupling with Organostannanes
The Stille reaction provides a versatile and robust method for creating carbon-carbon bonds by coupling an organic halide with an organostannane reagent. wikipedia.orgorganic-chemistry.org These reactions are known for their tolerance of a wide variety of functional groups.
The catalytic cycle of the Stille coupling is analogous to other palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org It involves the oxidative addition of the organic halide to a Pd(0) complex, followed by a transmetalation step where the organic group from the organostannane (R-Sn(Alkyl)₃) is transferred to the palladium center, displacing the halide. The cycle concludes with the reductive elimination of the coupled product, regenerating the Pd(0) catalyst. libretexts.org
For this compound, the Stille coupling is predicted to be highly regioselective at the C-2 position. The C-I bond's susceptibility to oxidative addition ensures that it will react preferentially over the C-Br and C-Cl bonds. wikipedia.org A wide range of organostannanes, including vinyl-, aryl-, and alkynylstannanes, can be used as coupling partners. The choice of catalyst, often Pd(PPh₃)₄ or Pd(dba)₂, and reaction conditions can be optimized to achieve high yields of the 2-substituted product. organic-chemistry.orgnih.gov
Table 3: Representative Conditions for Stille Cross-Coupling
The following table provides examples of Stille coupling conditions used for various haloarenes, which are applicable for the selective coupling of this compound at the C-2 position.
| Halide | Organostannane | Catalyst | Additive/Ligand | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ | - | THF | 65 | 92 |
| 4-Bromoanisole | 4-Tributylstannyl-diazocine | Pd(OAc)₂ | XPhos | Toluene | 100 | 90 |
| 1-Bromo-4-nitrobenzene | 4-Tributylstannyl-diazocine | Pd(OAc)₂ | XPhos | Toluene | 100 | 89 |
Data adapted from general Stille reaction literature and a study on diazocine functionalization. wikipedia.orgnih.gov
Interactive Data Table 3
| Halide | Organostannane | Catalyst | Additive/Ligand | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ | - | THF | 65 | 92 |
| 4-Bromoanisole | 4-Tributylstannyl-diazocine | Pd(OAc)₂ | XPhos | Toluene | 100 | 90 |
| 1-bromo-4-nitrobenzene | 4-Tributylstannyl-diazocine | Pd(OAc)₂ | XPhos | Toluene | 100 | 89 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine. organic-chemistry.org This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines.
Similar to other palladium-catalyzed reactions, the Buchwald-Hartwig amination of this compound would be highly selective for the C-2 iodo-substituent. wuxiapptec.com The catalytic cycle involves oxidative addition of the C-I bond to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the 2-amino-pyrimidine product and regenerate the catalyst. organic-chemistry.org
A variety of palladium precatalysts, phosphine ligands (e.g., BINAP, XantPhos), and bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) can be employed. wuxiapptec.comchemrxiv.org The choice of conditions depends on the specific amine coupling partner. Research on the amination of 2-fluoro-4-iodopyridine (B1312466) has shown that the reaction is exclusive for the 4-position (C-I bond), demonstrating the high chemoselectivity achievable in such systems. researchgate.net This precedent strongly supports the prediction that amination of the title compound will yield the 2-amino derivative, leaving the bromo and chloro groups available for subsequent transformations. nih.gov
Table 4: Conditions for Regioselective Buchwald-Hartwig Amination
The following table shows representative conditions for the selective amination of a dihalopyridine, illustrating the principles applicable to this compound.
| Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 140 (MW) | 91 |
| 2-Fluoro-4-iodopyridine | Morpholine | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 140 (MW) | 88 |
| 4-Chloropyridine | Benzylamine | Pd(OAc)₂ / Josiphos | NaOt-Bu | Toluene | 100 | 95 |
Data adapted from studies on the selective amination of halopyridines. researchgate.net
Interactive Data Table 4
| Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 140 (MW) | 91 |
| 2-Fluoro-4-iodopyridine | Morpholine | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 140 (MW) | 88 |
| 4-Chloropyridine | Benzylamine | Pd(OAc)₂ / Josiphos | NaOt-Bu | Toluene | 100 | 95 |
Palladium Catalysis for C-N Bond Formation
The palladium-catalyzed amination (Buchwald-Hartwig amination) of aryl halides provides a powerful method for the construction of C-N bonds. While specific studies on the palladium-catalyzed amination of this compound are not extensively documented in the reviewed literature, the reactivity of similar polyhalogenated pyrimidines suggests that the reaction would proceed with a degree of regioselectivity. The relative reactivity of the carbon-halogen bonds in palladium-catalyzed aminations typically follows the order C-I > C-Br > C-Cl. This trend is governed by the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst. Therefore, it is anticipated that the C-I bond at the 2-position would be the most reactive site for amination, followed by the C-Br bond at the 5-position, and lastly the C-Cl bonds at the 4- and 6-positions.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with various amines has been shown to be efficient using a Pd2(dba)3/R-BINAP catalyst system with K2CO3 as the base in toluene. ccspublishing.org.cn Similarly, the amination of 6-bromo- and 6-chloropurine (B14466) nucleosides has been successfully achieved using Pd(OAc)2 with Xantphos as the ligand and Cs2CO3 as the base. nih.govnih.gov These examples highlight the importance of ligand choice in facilitating the reaction with challenging substrates.
Amination Selectivity
The selectivity of amination reactions on polyhalogenated pyrimidines is a critical aspect for their synthetic utility. In the case of this compound, the distinct electronic and steric environments of the four halogen substituents would dictate the site of initial reaction. Based on the general principles of palladium-catalyzed cross-coupling, the C-I bond at the electron-deficient C2 position is the most likely site for initial amination. This is due to the lower bond strength of the C-I bond compared to C-Br and C-Cl bonds, making it more susceptible to oxidative addition to the palladium catalyst.
Following the initial amination at the C2 position, the electronic properties of the pyrimidine ring are altered, which can influence the reactivity of the remaining halogen atoms in subsequent reactions. The introduction of an electron-donating amino group at C2 would decrease the electrophilicity of the pyrimidine ring, potentially making further substitutions more challenging. However, by carefully tuning the reaction conditions, such as temperature, catalyst loading, and ligand, it is possible to achieve sequential and site-selective aminations. For example, studies on 4,6-dichloro-5-nitropyrimidine (B16160) have shown that mono- and di-substituted products can be obtained by controlling the stoichiometry of the amine and the reaction conditions. ccspublishing.org.cn
Negishi Coupling with Organozinc Reagents
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a robust method for forming carbon-carbon bonds. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of sp2- and sp3-hybridized carbon centers.
For this compound, Negishi coupling offers a pathway to introduce various organic fragments onto the pyrimidine core. The reactivity of the different halogen atoms in Negishi coupling generally follows the same trend as in other palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl). Therefore, the initial coupling is expected to occur selectively at the C2-iodo position.
The success of a Negishi coupling reaction is highly dependent on the preparation and reactivity of the organozinc reagent. youtube.com These reagents can be prepared from the corresponding organic halides via transmetalation with a zinc salt or by direct insertion of zinc metal. nih.govmdpi.com The choice of catalyst and ligand is also critical for achieving high yields and preventing side reactions. organic-chemistry.orgnih.govresearchgate.net While specific data for Negishi coupling of this compound is scarce, studies on other halogenated heterocycles provide valuable insights. For instance, the Negishi coupling of 2-pyridylzinc reagents has been shown to be an effective method for the synthesis of bipyridyl compounds. nih.gov
Other Transition Metal-Mediated Transformations
Beyond palladium-catalyzed amination and Negishi coupling, other transition metals can be employed to mediate a variety of transformations on halogenated pyrimidines. For instance, nickel catalysts are also effective for Negishi-type couplings and can sometimes offer complementary reactivity to palladium. nih.gov Copper-catalyzed reactions, such as the Ullmann condensation, provide another avenue for C-N and C-O bond formation.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that allows for the conversion of an organic halide into an organometallic species, which can then be reacted with various electrophiles. wikipedia.org This two-step process provides a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.
Formation of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)
The formation of organometallic intermediates from this compound can be achieved through metal-halogen exchange with a suitable organometallic reagent. The most common reagents for this purpose are organolithium compounds (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium) and Grignard reagents (e.g., isopropylmagnesium chloride). wikipedia.orgnih.govstackexchange.com
The rate of metal-halogen exchange is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org This selectivity allows for the preferential exchange of one halogen over the others in a polyhalogenated substrate. In the case of this compound, treatment with one equivalent of an organolithium reagent at low temperature would be expected to result in the selective exchange of the iodine atom at the C2 position, forming the corresponding 2-lithiopyrimidine derivative.
The resulting organolithium species is a powerful nucleophile and can be trapped with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups at the C2 position. Alternatively, the organolithium intermediate can be transmetalated with other metal salts, such as zinc chloride or magnesium bromide, to generate the corresponding organozinc or Grignard reagents. youtube.comnih.govresearchgate.net These organometallic species often exhibit different reactivity and selectivity profiles compared to the parent organolithium compound.
Regioselectivity in Metalation
The regioselectivity of metal-halogen exchange is a key consideration in the synthetic planning for polyhalogenated compounds. As mentioned previously, the iodine at the C2 position of this compound is the most likely site for the initial metal-halogen exchange due to the high reactivity of the C-I bond. wikipedia.org
The reaction conditions, particularly the temperature and the nature of the organometallic reagent, play a crucial role in controlling the regioselectivity. Performing the reaction at very low temperatures (e.g., -78 °C or lower) is often necessary to prevent side reactions and ensure selective exchange of the most reactive halogen.
In addition to metal-halogen exchange, direct deprotonation (metalation) of the pyrimidine ring is another possible pathway for the formation of organometallic intermediates. However, for a substrate as heavily halogenated as this compound, metal-halogen exchange is generally the favored process. The regioselectivity of direct metalation is influenced by the acidity of the C-H protons and the directing effects of substituents on the ring. znaturforsch.com
The following table summarizes the expected reactivity of the different halogen positions in this compound towards various transformations.
| Position | Halogen | Expected Reactivity in Palladium-Catalyzed Coupling | Expected Reactivity in Metal-Halogen Exchange |
| 2 | Iodo | Highest | Highest |
| 5 | Bromo | Intermediate | Intermediate |
| 4 | Chloro | Lowest | Lowest |
| 6 | Chloro | Lowest | Lowest |
Subsequent Quenching with Electrophiles
Following the selective metal-halogen exchange, the resulting organometallic intermediate can be trapped by a wide array of electrophiles to introduce new substituents onto the pyrimidine core. The choice of the organometallic reagent and the electrophile allows for the synthesis of a diverse range of functionalized pyrimidines.
Commonly, organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) are employed for the metal-halogen exchange at low temperatures. wikipedia.org The resulting lithiated pyrimidine is a powerful nucleophile that readily reacts with various electrophiles. For instance, quenching with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Reaction with carbon dioxide introduces a carboxylic acid group, while treatment with alkyl halides can lead to the formation of new carbon-carbon bonds.
Alternatively, Grignard reagents can be prepared, often through the reaction of the organic halide with magnesium metal. These organomagnesium compounds are generally less reactive than their organolithium counterparts but offer excellent functional group tolerance. The use of i-PrMgCl has been shown to be effective for Br-Mg exchange reactions. mdpi.com Subsequent reactions with electrophiles proceed in a similar manner to the organolithium adducts.
The versatility of this approach is highlighted by the range of electrophiles that can be employed, as detailed in the table below.
| Electrophile | Functional Group Introduced |
| Aldehydes (e.g., Benzaldehyde) | Secondary Alcohol |
| Ketones (e.g., Acetone) | Tertiary Alcohol |
| Carbon Dioxide (CO2) | Carboxylic Acid |
| Alkyl Halides (e.g., Methyl Iodide) | Alkyl Group |
| Disulfides (e.g., Dimethyl disulfide) | Thioether |
| Isocyanates | Amide |
| N,N-Dimethylformamide (DMF) | Aldehyde |
This table presents a selection of common electrophiles and the corresponding functional groups introduced upon quenching of an organometallic intermediate derived from a halogenated pyrimidine.
The Parham cyclization represents a specific application of this methodology, where an intramolecular reaction occurs between the newly formed organometallic center and an electrophilic side chain on the same molecule, leading to the formation of a new ring. wikipedia.org
Reductive Transformations of Halogens
The selective removal of halogen atoms from this compound through reductive processes is a crucial strategy for the synthesis of less halogenated pyrimidine derivatives. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for controlled dehalogenation under specific reaction conditions.
Selective Dehalogenation Strategies
Several methods have been developed for the selective dehalogenation of halogenated pyrimidines, primarily exploiting the differences in the reduction potentials of the various carbon-halogen bonds.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely used method for dehalogenation. youtube.com The choice of catalyst and reaction conditions plays a critical role in the selectivity of the reduction. Palladium-based catalysts, such as palladium on carbon (Pd/C), are often employed. google.com The reaction is typically carried out in the presence of a hydrogen source, such as hydrogen gas, and a base to neutralize the hydrogen halide formed during the reaction. google.com By carefully controlling the reaction parameters, such as temperature, pressure, and reaction time, it is possible to achieve selective removal of the more reactive halogens. For instance, the iodo group is generally the most susceptible to hydrogenolysis, followed by the bromo and then the chloro groups.
Metal-Mediated Reductions:
Zinc dust in the presence of an acid, such as acetic acid, is another effective system for the reductive dehalogenation of halogenated pyrimidines. This method can be particularly useful for large-scale preparations due to its cost-effectiveness. The reaction mechanism likely involves the oxidative addition of zinc to the carbon-halogen bond, followed by protonolysis of the resulting organozinc intermediate. The selectivity can be influenced by the reaction temperature and the nature of the acidic medium.
Recent advancements have also explored the use of zinc dust in aqueous nanomicelles, providing a greener and more efficient method for hydrodehalogenation of alkyl halides, a principle that can be extended to aryl halides. nih.gov
The table below summarizes some common reagents and their typical selectivity in the dehalogenation of polyhalogenated pyrimidines.
| Reagent/System | Typical Selectivity |
| H₂/Pd-C | I > Br > Cl |
| Zn/CH₃COOH | Dependent on conditions, can be selective |
| Tin Hydrides | I > Br > Cl |
| Reductive Dehalogenases | Substrate-specific, often highly selective |
This table provides a general overview of the selectivity of common dehalogenation reagents.
Enzymatic approaches using reductive dehalogenases are also emerging as powerful tools for highly selective dehalogenation. nih.gov These enzymes, often containing a corrinoid and iron-sulfur clusters, can catalyze the reductive removal of a halogen atom with remarkable specificity. nih.gov
Radical Reactions Involving Halogenated Pyrimidines
The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophilic radicals. wikipedia.org This reactivity provides a pathway for the introduction of various substituents, particularly alkyl groups, onto the pyrimidine core.
The Minisci reaction is a classic example of a radical substitution on an electron-deficient heterocycle. wikipedia.orgprinceton.edu In this reaction, a radical is generated from a suitable precursor, such as a carboxylic acid, and then adds to the protonated pyrimidine ring. The resulting radical cation is then oxidized to the final product. The conditions for the Minisci reaction are typically acidic to ensure protonation of the heterocyclic substrate. wikipedia.org Recent developments have focused on photoredox catalysis to generate the radical species under milder conditions. nih.govnih.gov
The positions most susceptible to radical attack on the pyrimidine ring are typically the electron-deficient C2, C4, and C6 positions. The presence of halogen atoms can influence the regioselectivity of the radical addition.
Furthermore, pyrimidine-derived radicals can be generated through various methods, including the reaction with hydroxyl radicals or through photochemical processes. nih.govnih.govwikipedia.org These radicals can then participate in a variety of subsequent reactions, including addition to other molecules or intramolecular rearrangements. Studies on the repair reactions of pyrimidine-derived radicals by thiols have provided insights into their reactivity and stability. nih.gov
The table below lists some common radical precursors used in reactions with pyrimidines.
| Radical Precursor | Method of Generation | Type of Radical Formed |
| Carboxylic Acids | Oxidative Decarboxylation (e.g., with AgNO₃, (NH₄)₂S₂O₈) | Alkyl Radical |
| Alkyl Boronic Acids | Photoredox Catalysis | Alkyl Radical |
| Alcohols/Ethers | Hydrogen Atom Abstraction | Carbon-centered Radical |
| Alkyl Halides | Photoredox Catalysis | Alkyl Radical |
This table outlines common precursors for generating radicals that can react with pyrimidine systems.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-bromo-4,6-dichloro-2-iodopyrimidine, various NMR techniques are employed to confirm its unique structure.
Proton (¹H) NMR Spectral Analysis
The structure of this compound lacks any hydrogen atoms directly attached to the pyrimidine (B1678525) ring. All available positions on the ring are substituted with halogen atoms (bromine, chlorine, and iodine). Consequently, the ¹H NMR spectrum of a pure sample of this compound is expected to show no signals corresponding to the pyrimidine core. The absence of signals in the aromatic region (typically 7.0-9.0 ppm for pyrimidine protons) is a key indicator of the successful full substitution of the pyrimidine ring. Any observed signals would likely be due to impurities or the NMR solvent used.
Carbon-13 (¹³C) NMR Spectral Analysis
In contrast to ¹H NMR, the ¹³C NMR spectrum provides significant structural information. The pyrimidine ring consists of four carbon atoms, and due to the substitution pattern, four distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by the electronegativity and position of the attached halogen substituents.
Based on data from analogous compounds like 4,6-dichloropyrimidine (B16783), the carbon atoms of the pyrimidine ring are expected to resonate in a specific range. nist.govchemicalbook.com The introduction of a bromine atom at the C5 position and an iodine atom at the C2 position will further shift these signals. The electronegative chlorine atoms at C4 and C6 will cause a downfield shift for these carbons. The carbon atom bonded to iodine (C2) is expected to appear at a significantly upfield position due to the heavy atom effect of iodine. The carbon bearing the bromine (C5) will also experience a characteristic shift.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 110 - 125 | Significant upfield shift due to the heavy atom effect of iodine. |
| C4 | 160 - 170 | Downfield shift due to the strong electron-withdrawing effect of the adjacent chlorine and nitrogen atoms. |
| C5 | 115 - 130 | Shift influenced by the attached bromine and adjacent chlorine atoms. |
| C6 | 160 - 170 | Downfield shift similar to C4 due to the adjacent chlorine and nitrogen atoms. |
Note: These are predicted values based on known substituent effects on pyrimidine rings and data from related halogenated pyrimidines. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment
Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): As there are no protons on the pyrimidine ring, a standard ¹H-¹H COSY experiment would not provide any correlation information for the core structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (typically one bond, ¹JCH). Since there are no C-H bonds on the pyrimidine ring, an HSQC spectrum would be expected to show no correlations for the core structure, further confirming the full substitution.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly useful for fully substituted systems. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). While there are no protons on the ring itself, if a derivative with, for example, a methyl group were synthesized, HMBC would be crucial to connect the methyl protons to the carbons of the pyrimidine ring, thus confirming the substitution pattern. For the title compound itself, long-range ¹H-¹³C HMBC experiments could be attempted with a very high number of scans to potentially observe extremely weak correlations to residual solvent protons, though this is not a standard approach for primary structural elucidation.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental composition.
The expected exact mass of the molecular ion [M]⁺ of this compound (C₄BrCl₂IN₂) can be calculated based on the most abundant isotopes of each element (¹²C, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁴N). However, a key feature in the mass spectrum will be the characteristic isotopic pattern arising from the presence of bromine and chlorine.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
The presence of one bromine and two chlorine atoms will result in a complex and highly characteristic isotopic cluster for the molecular ion peak. The relative intensities of the peaks in this cluster (M, M+2, M+4, M+6) can be predicted and compared with the experimental data to confirm the number of bromine and chlorine atoms in the molecule.
Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₄⁷⁹Br³⁵Cl₂¹²⁷IN₂]⁺ | 351.7878 |
| [C₄⁸¹Br³⁵Cl₂¹²⁷IN₂]⁺ | 353.7858 |
| [C₄⁷⁹Br³⁵Cl³⁷Cl¹²⁷IN₂]⁺ | 353.7849 |
| [C₄⁸¹Br³⁵Cl³⁷Cl¹²⁷IN₂]⁺ | 355.7829 |
| [C₄⁷⁹Br³⁷Cl₂¹²⁷IN₂]⁺ | 355.7820 |
| [C₄⁸¹Br³⁷Cl₂¹²⁷IN₂]⁺ | 357.7799 |
Note: The calculated masses are for the positively charged molecular ions. The observed spectrum will show a cluster of these peaks with characteristic relative abundances.
The fragmentation of halogenated pyrimidines in the mass spectrometer often involves the loss of halogen atoms or other small neutral fragments. chemicalbook.comchemicalbook.comaip.org For this compound, the C-I bond is the weakest, and therefore, the loss of an iodine radical (·I) is a likely initial fragmentation step. Subsequent losses of bromine (·Br), chlorine (·Cl), and cyanide (HCN or ClCN) fragments can also be expected, providing further structural confirmation. The analysis of these fragmentation patterns, in conjunction with the precise mass measurements from HRMS, provides a comprehensive and definitive characterization of the molecule. nih.gov
Isotopic Pattern Analysis for Halogen Content
Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For molecules containing elements with multiple stable isotopes, such as bromine and chlorine, the resulting mass spectrum exhibits a characteristic isotopic pattern that serves as a definitive confirmation of the presence and number of these atoms.
This compound contains one bromine atom (isotopes 79Br and 81Br with ~50.7% and ~49.3% natural abundance, respectively) and two chlorine atoms (isotopes 35Cl and 37Cl with ~75.8% and ~24.2% natural abundance, respectively). Iodine is monoisotopic (127I). This combination of halogens would produce a complex and highly characteristic cluster of peaks in the mass spectrum. The relative intensities of these isotopic peaks can be calculated and compared with the experimental spectrum to confirm the elemental composition.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques would be used to identify the characteristic vibrations of the pyrimidine ring and the carbon-halogen bonds.
The key expected vibrational modes would include:
Pyrimidine ring stretching vibrations: These typically appear in the 1600-1400 cm-1 region. The substitution pattern with heavy halogens would influence the exact frequencies.
C-Cl stretching vibrations: These are expected in the 850-550 cm-1 region. The presence of two C-Cl bonds may lead to symmetric and asymmetric stretching modes.
C-Br stretching vibration: This bond is weaker and involves a heavier atom, so its stretching frequency would be lower, typically in the 680-515 cm-1 range.
C-I stretching vibration: This is the weakest of the carbon-halogen bonds in the molecule and would appear at the lowest frequency, generally between 600 and 500 cm-1.
The combination of IR and Raman data would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov It provides precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the analysis of a closely related structure, 5-bromo-2-iodopyrimidine (B48921), can serve as an illustrative example of the insights that would be gained. researchgate.net
Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. For halogenated compounds, halogen bonding (an interaction where a halogen atom acts as an electrophilic species) can play a significant role in the crystal packing, in addition to van der Waals forces. In the case of this compound, the presence of multiple halogen atoms would likely lead to a complex network of intermolecular contacts, influencing the density and stability of the crystal. The analysis would reveal the shortest intermolecular distances and the nature of these interactions.
Bond Lengths and Angles Analysis
X-ray crystallography provides precise measurements of the bond lengths and angles within the molecule. This data is crucial for understanding the electronic effects of the various substituents on the pyrimidine ring. For instance, the C-I, C-Br, and C-Cl bond lengths would be determined with high precision. The bond angles within the pyrimidine ring would indicate any distortions from a perfect hexagonal geometry caused by the bulky halogen substituents.
Below is a table of selected bond lengths and angles for the analogous compound 5-bromo-2-iodopyrimidine , as determined by X-ray crystallography, to illustrate the type of data obtained. researchgate.net
| Bond/Angle | Value (Å or °) |
| I-C(1) | 2.089 (5) |
| Br-C(3) | 1.889 (6) |
| N(1)-C(1) | 1.321 (7) |
| N(1)-C(4) | 1.332 (8) |
| C(1)-N(2) | 1.334 (7) |
| C(4)-C(3) | 1.378 (9) |
| C(3)-C(2) | 1.383 (9) |
| C(2)-N(2) | 1.329 (8) |
| C(4)-N(1)-C(1) | 116.1 (5) |
| N(1)-C(1)-N(2) | 127.1 (6) |
| C(3)-C(4)-N(1) | 122.9 (6) |
| C(2)-C(3)-C(4) | 116.6 (6) |
| N(2)-C(2)-C(3) | 122.7 (6) |
| C(1)-N(2)-C(2) | 114.6 (5) |
Data for 5-bromo-2-iodopyrimidine, provided for illustrative purposes. researchgate.net
This level of structural detail is essential for a complete understanding of the chemical nature of this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT has become a cornerstone of computational chemistry, offering a powerful means to investigate the electronic properties and reactivity of molecules. For a molecule like 5-bromo-4,6-dichloro-2-iodopyrimidine, DFT could provide invaluable insights.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
A DFT analysis would elucidate the electronic structure of this compound. This would involve mapping the electron density distribution and calculating the energies and shapes of the molecular orbitals. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
A hypothetical data table for such an analysis is presented below. The values are placeholders and would need to be determined by actual quantum chemical calculations.
| Parameter | Calculated Value (eV) |
| HOMO Energy | (Not Available) |
| LUMO Energy | (Not Available) |
| HOMO-LUMO Gap | (Not Available) |
Reactivity Prediction and Reaction Pathway Elucidation
DFT calculations can predict the reactivity of this compound. By calculating molecular electrostatic potential (MEP) maps, one could identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. This information is vital for predicting how the molecule will interact with other reagents. Furthermore, DFT can be used to model reaction mechanisms, calculating the transition state energies and reaction barriers, thereby elucidating the most probable reaction pathways for its synthetic transformations.
Analysis of Halogen Bonding and Aromaticity
The presence of multiple halogen atoms (bromine, chlorine, and iodine) suggests that halogen bonding could play a significant role in the crystal packing and intermolecular interactions of this compound. DFT studies are instrumental in characterizing these non-covalent interactions, determining their strength and directionality. Additionally, computational methods can quantify the aromaticity of the pyrimidine (B1678525) ring, assessing how the various halogen substituents influence its electronic delocalization.
Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Predictions
TDDFT is a powerful extension of DFT used to study excited-state properties and predict spectroscopic data.
UV-Vis Absorption Spectra Calculation
TDDFT calculations can predict the electronic absorption spectrum (UV-Vis) of this compound. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the absorption maxima (λmax) and oscillator strengths, can be directly compared with experimentally measured spectra to aid in the identification and characterization of the compound.
A hypothetical data table for TDDFT-predicted UV-Vis spectra is shown below. The values are for illustrative purposes only.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | (Not Available) | (Not Available) | (Not Available) |
| S0 → S2 | (Not Available) | (Not Available) | (Not Available) |
| S0 → S3 | (Not Available) | (Not Available) | (Not Available) |
Core-Level Spectroscopy (e.g., NEXAFS, Auger Spectroscopy) Interpretation
TDDFT can also be employed to simulate and interpret core-level spectra, such as Near Edge X-ray Absorption Fine Structure (NEXAFS) and Auger Electron Spectroscopy (AES). These techniques probe the electronic environment of specific atoms within the molecule. Theoretical calculations are crucial for assigning the spectral features to specific electronic transitions involving core electrons, providing detailed information about the local electronic structure and bonding of the bromine, chlorine, iodine, and nitrogen atoms within the pyrimidine ring.
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this technique are highly applicable to understanding its interactions, particularly in a biological or materials science context. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular interactions.
For a molecule like this compound, MD simulations could be instrumental in several areas. For instance, in the context of drug discovery, if this pyrimidine derivative were identified as a fragment that binds to a biological target, MD simulations could elucidate the stability and nature of this binding. A simulation protocol could be developed to model key intermolecular forces, such as halogen bonding, where the bromine or iodine atom acts as a halogen bond donor to an acceptor site on a protein. nih.gov Research on other halogenated inhibitors has shown that MD simulations incorporating a charged extra point to represent the anisotropic charge distribution on the halogen atom can accurately mimic experimental binding data. nih.govresearchgate.net Such simulations can reveal crucial information about the geometry and stability of these interactions, including distances and angles between the halogen and the interacting atom, which are indicative of halogen bond formation. nih.govresearchgate.net
The following table illustrates the kind of data that could be generated from MD simulations to analyze the interaction of this compound with a hypothetical protein target.
| Simulation Parameter | Description | Illustrative Value |
| System | This compound in complex with Target Protein X in aqueous solution | - |
| Simulation Time | Total time the molecular movements are simulated | 100 ns |
| Key Interaction Monitored | Halogen bond between Iodo group at C2 and a backbone carbonyl of Glycine residue | - |
| Average I···O Distance | The average distance between the iodine atom and the oxygen of the carbonyl group | 3.1 Å |
| C-I···O Angle | The angle defining the linearity of the halogen bond | 175° |
| Residence Time | The duration the ligand remains in the binding pocket | 85 ns |
This table is for illustrative purposes to show the potential output of an MD simulation and is not based on published experimental data for this specific compound.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Analog Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. In the context of analog design, where biological activity is not the focus, these principles can be adapted to Quantitative Structure-Property Relationships (QSPR). Cheminformatics tools are essential for managing, analyzing, and generating the data needed for such models. nih.govneovarsity.org
For this compound, QSAR and cheminformatics approaches would be pivotal in the rational design of analogs with tailored physicochemical properties. The process would begin with the creation of a virtual library of derivatives, where the substituents at the bromo, chloro, and iodo positions are systematically varied. acs.org
Cheminformatics platforms can then be used to calculate a wide array of molecular descriptors for each analog in the virtual library. unibe.ch These descriptors quantify various aspects of the molecule's structure and electronics.
Table of Molecular Descriptors for Analog Design
| Descriptor Class | Specific Descriptor Example | Property Influenced |
|---|---|---|
| Electronic | Dipole Moment, Atomic Charges | Polarity, Reactivity, Solubility |
| Steric | Molecular Volume, Surface Area | Shape, Accessibility for Reactions |
| Lipophilic | LogP (Partition Coefficient) | Membrane Permeability, Solubility |
Once these descriptors are calculated, QSPR models can be built to predict properties such as solubility, stability, or synthetic accessibility. For instance, a model might reveal that increasing the steric bulk at the 2-position while maintaining a high dipole moment leads to optimal solubility in a particular solvent system. These models empower chemists to prioritize the synthesis of a smaller, more promising set of analogs, saving time and resources. neovarsity.org
Predictive Modeling of Regioselectivity
The multiple halogen substituents on the pyrimidine ring of this compound present a significant challenge in predicting the regioselectivity of reactions, particularly nucleophilic aromatic substitution (SNAr). Computational models are invaluable for forecasting which halogen will be preferentially replaced by a given nucleophile.
One powerful approach involves the use of Density Functional Theory (DFT) to calculate the relative stabilities of the Meisenheimer intermediates that could be formed upon nucleophilic attack at each of the substituted positions (C2, C4, and C6). nih.govdiva-portal.org The position leading to the most stable intermediate is generally predicted to be the major site of reaction. researchgate.net However, for some leaving groups like chlorine and bromine, stable intermediates may not be found, suggesting a concerted mechanism. In such cases, calculating the activation energies of the transition states for substitution at each position can provide a more accurate prediction. nih.govdiva-portal.org
More recently, machine learning has emerged as a potent tool for predicting regioselectivity. nih.govresearchgate.netrsc.org These models are trained on large datasets of known reactions and learn to identify the patterns that govern the reaction outcome. rsc.org For a molecule like this compound, a machine learning model could be used to predict the most likely site of substitution based on the identity of the incoming nucleophile and the reaction conditions. These models can utilize a variety of inputs, from quantum mechanically calculated atomic charges to learned representations of the reacting molecules. nih.govrsc.org
Table of Predictive Models for Regioselectivity in SNAr Reactions
| Modeling Approach | Principle | Application to this compound |
|---|---|---|
| DFT Calculation of Intermediate Stability | The kinetic product is favored from the most stable Meisenheimer complex. nih.govresearchgate.net | Predicts the most likely site of substitution by comparing the energies of the intermediates formed by nucleophilic attack at C2, C4, and C6. |
| DFT Calculation of Transition State Energy | The reaction pathway with the lowest activation energy barrier is the most favorable. nih.gov | Can be used when a concerted mechanism is suspected, providing a quantitative measure of the kinetic barrier for substitution at each position. |
These predictive models for regioselectivity are crucial for synthetic planning, allowing chemists to design reaction strategies that favor the formation of the desired isomer and minimize the formation of unwanted byproducts. nih.gov
Applications As a Synthetic Building Block and Scaffold
Synthesis of Complex Heterocyclic Systems
The ability to sequentially replace the halogen atoms makes this compound an ideal starting material for the synthesis of diverse and complex heterocyclic structures.
The construction of fused-ring systems containing a pyrimidine (B1678525) core is a significant area of medicinal and materials chemistry. nih.gov 5-bromo-4,6-dichloro-2-iodopyrimidine can serve as a key precursor for such systems. For instance, selective cross-coupling reactions at the more reactive C2 (iodo) and C4/C6 (chloro) positions could introduce functionalities capable of subsequent intramolecular cyclization.
A hypothetical synthetic route could involve an initial Sonogashira coupling at the C2-I bond, followed by a Suzuki or Buchwald-Hartwig coupling at one of the C-Cl bonds. The installed groups could then be designed to react with each other or with the remaining halogen or the C5-bromo position to form a new fused ring. The general reactivity order in polyhalogenated pyrimidines is often C4 > C2 > C5, which would allow for a controlled sequence of reactions. nih.gov
Table 1: Potential Sequential Reactions for Fused-Ring Synthesis
| Step | Position | Reaction Type | Potential Reagent | Resulting Functionality |
| 1 | C2 | Sonogashira Coupling | Terminal alkyne | Alkynyl group |
| 2 | C4 | Suzuki Coupling | Arylboronic acid | Aryl group |
| 3 | C5/C6 | Intramolecular Cyclization | - | Fused heterocyclic ring |
Oligopyrimidines and polypyrimidines are of interest for their potential applications in materials science and as biomimetic structures. The multiple reactive sites on this compound make it a candidate for the synthesis of such extended structures. Iterative cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to link multiple pyrimidine units together.
By carefully controlling the reaction conditions, it would be possible to achieve selective coupling at one position (e.g., C2-I), leaving the other halogens available for subsequent polymerization or oligomerization steps. This approach could lead to the formation of well-defined oligomeric structures with specific connectivity.
Precursor for Advanced Organic Materials
The functionalization of the this compound scaffold can lead to the creation of molecules with tailored properties for applications in materials science.
The introduction of recognition motifs, such as hydrogen bonding units or metal-coordinating ligands, onto the pyrimidine core can generate molecules capable of self-assembly into ordered supramolecular structures. nih.govrsc.org The rigid pyrimidine core can act as a scaffold to orient these functional groups in a precise manner. For example, substitution at the 2, 4, and 6 positions could create a C3-symmetric molecule capable of forming well-defined aggregates. The use of halogen bonding itself is also a recognized tool in the formation of supramolecular assemblies. rsc.org
This compound can serve as a multifunctional monomer for the synthesis of functional polymers. The sequential and selective replacement of the halogens allows for the introduction of different polymerizable groups or side chains with specific functionalities. For instance, a polymerizable group could be introduced at the C2 position, while the other positions could be functionalized to tune the solubility or other properties of the resulting polymer. The use of pyrimidine derivatives in forming reversible polymers through self-assembly has been demonstrated with other pyrimidine-based monomers. nih.gov
Intermediates in the Synthesis of Ligands for Catalysis
The pyrimidine framework is a common feature in ligands used for transition metal catalysis. The introduction of coordinating atoms such as nitrogen, phosphorus, or sulfur onto the this compound scaffold can lead to the formation of novel polydentate ligands. researchgate.net The defined geometry of the pyrimidine ring can pre-organize the coordinating atoms, which can influence the catalytic activity and selectivity of the corresponding metal complexes.
For example, a bidentate ligand could be synthesized by introducing a phosphino (B1201336) group at the C2 position and a coordinating nitrogen-containing substituent at the C4 position. The steric and electronic properties of such a ligand could be further tuned by the substituents at the C5 and C6 positions. The synthesis of pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands is a known strategy for creating effective catalysts. acs.org
Ligand Design and Synthesis
The pyrimidine scaffold is a common motif in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrimidine ring can act as coordination sites, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complex. While specific research on the use of this compound in ligand synthesis is not extensively documented, its structure suggests significant potential for the creation of novel bidentate and polydentate ligands.
For instance, selective cross-coupling reactions at the C2-iodo and C5-bromo positions could be employed to introduce phosphorus, nitrogen, or sulfur-containing moieties, which are common coordinating groups in catalysis. The sequential nature of these reactions would allow for the construction of unsymmetrical ligands, which can be challenging to synthesize through other methods. The chloro-substituents at the C4 and C6 positions could be retained to influence the ligand's electronic properties or be replaced in a subsequent step to introduce further functionality.
Table 1: Potential Sequential Cross-Coupling Reactions for Ligand Synthesis
| Step | Reaction Type | Position | Reagent Example | Potential Ligand Moiety |
| 1 | Sonogashira or Suzuki Coupling | C2 (Iodo) | Phenylacetylene or Phenylboronic acid | Phenylalkynyl or Phenyl |
| 2 | Suzuki or Stille Coupling | C5 (Bromo) | 2-Pyridylboronic acid or (2-Thienyl)tributylstannane | Pyridyl or Thienyl |
Role in Modulating Catalytic Activity and Selectivity
The derivatives of this compound, when used as ligands, could play a crucial role in modulating the activity and selectivity of catalytic processes. The steric bulk and electronic nature of the substituents introduced at the various positions on the pyrimidine ring would directly impact the coordination environment of the metal center.
For example, the introduction of bulky groups at the C2 and C5 positions could create a sterically hindered environment around the metal, potentially leading to enhanced selectivity in reactions such as asymmetric hydrogenation or hydroformylation. Conversely, the introduction of electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the metal center, thereby influencing its catalytic activity. The chloro-substituents at C4 and C6, being electron-withdrawing, would inherently modify the electronic character of the pyrimidine ring and, consequently, the ligating properties of the nitrogen atoms.
Precursors for Medicinal Chemistry Research
Poly-substituted pyrimidines are a cornerstone of many approved drugs and are prevalent in drug discovery programs. The compound this compound serves as an excellent starting point for the synthesis of drug-like molecules due to the ease with which its halogen atoms can be selectively replaced.
Synthesis of Scaffolds for Target-Oriented Synthesis
The differential reactivity of the halogens in this compound allows for the construction of diverse molecular scaffolds. Medicinal chemists can utilize this platform to generate libraries of compounds for screening against various biological targets.
A common strategy involves the initial, more facile, displacement of the iodo and bromo groups via cross-coupling reactions, followed by the substitution of the chloro groups with amines, alcohols, or thiols through nucleophilic aromatic substitution. This approach allows for the introduction of a wide array of functionalities that can interact with biological macromolecules.
Table 2: Exemplary Derivatization for Scaffold Synthesis
| Position | Reaction Type | Reagent | Resulting Functional Group |
| C2 (Iodo) | Suzuki Coupling | Arylboronic acid | Aryl |
| C5 (Bromo) | Heck Reaction | Alkene | Alkenyl |
| C4/C6 (Chloro) | Nucleophilic Substitution | Amine | Amino |
| C4/C6 (Chloro) | Nucleophilic Substitution | Alkoxide | Alkoxy |
Strategies for Derivatization Towards Specific Structural Motifs
The strategic derivatization of this compound can be tailored to access specific structural motifs known to be of interest in medicinal chemistry. For example, the synthesis of kinase inhibitors often involves a substituted pyrimidine core that mimics the adenine (B156593) base of ATP.
By carefully selecting the coupling partners and reaction conditions, it is possible to build up complex structures from this simple starting material. For instance, a Suzuki coupling at the C2 position, followed by a Buchwald-Hartwig amination at the C5 position, and subsequent nucleophilic substitution of the chloro groups can lead to highly decorated pyrimidine scaffolds.
Applications in Agrochemical Research
The pyrimidine ring is also a key structural feature in many herbicides, fungicides, and insecticides. The synthetic methodologies developed for medicinal chemistry applications of halogenated pyrimidines are directly transferable to the field of agrochemical research.
While specific studies detailing the use of this compound in agrochemical synthesis are not prominent, its potential as a precursor is clear. The ability to introduce a variety of functional groups allows for the systematic exploration of structure-activity relationships in the development of new crop protection agents. The synthetic strategies would mirror those used in medicinal chemistry, focusing on the generation of novel pyrimidine derivatives for biological screening. The goal would be to identify compounds with high efficacy against target pests or weeds, while exhibiting low toxicity to non-target organisms and the environment.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 5-bromo-4,6-dichloro-2-iodopyrimidine and its analogs is a primary area for future research. Current synthetic strategies often rely on harsh reagents and multi-step procedures. Future efforts should focus on developing more sustainable and atom-economical routes.
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines. nih.govnih.gov Methodologies such as microwave-assisted synthesis, mechanochemistry, and the use of eco-friendly solvents like water are gaining traction. nih.govbelnauka.byresearchgate.net For instance, the iodination of pyrimidine (B1678525) derivatives has been achieved under solvent-free conditions using mechanical grinding, offering a greener alternative to traditional methods that employ toxic reagents. acs.org
Future research could explore one-pot multicomponent reactions to construct the halogenated pyrimidine core in a single, efficient step. researchgate.net The use of solid-supported reagents and catalysts could also simplify purification processes and facilitate catalyst recycling, further enhancing the sustainability of the synthesis.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Halogenated Pyrimidines
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, or solvent-free conditions nih.govbelnauka.by |
| Reagents | Stoichiometric amounts of hazardous reagents | Catalytic amounts of less toxic reagents, biocatalysts nih.govacs.org |
| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, ultrasound, mechanochemistry nih.govresearchgate.net |
| Waste Generation | Significant byproduct formation | Reduced waste, higher atom economy |
| Reaction Steps | Often multi-step | Potential for one-pot, multicomponent reactions researchgate.net |
Exploration of Less Common Cross-Coupling Methodologies
The differential reactivity of the C-I, C-Br, and C-Cl bonds in this compound presents a significant opportunity for selective functionalization through various cross-coupling reactions. While standard methods like Suzuki, Sonogashira, and Negishi couplings are well-established for halogenated heterocycles, future research should delve into less common cross-coupling techniques to access novel chemical space. rsc.orgthieme.denih.govmdpi.com
The relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-OTf > C-Cl. nih.gov This inherent difference can be exploited for the site-selective modification of polyhalogenated pyrimidines. elsevierpure.com For example, in a molecule containing both bromo and chloro substituents, the bromo group is expected to react preferentially.
Emerging cross-coupling reactions that could be explored include:
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile and can be effective for the formation of C-C bonds, particularly with less reactive chlorides.
Stille Coupling: Employing organotin reagents, Stille coupling is known for its tolerance of a wide range of functional groups.
Hiyama Coupling: This method uses organosilicon compounds and offers a milder and less toxic alternative to some other cross-coupling reactions.
Buchwald-Hartwig Amination: While not a C-C bond-forming reaction, this powerful method could be used for the selective introduction of nitrogen-based nucleophiles at different positions on the pyrimidine ring.
A key challenge and area of research will be to fine-tune the reaction conditions (catalyst, ligand, solvent, and temperature) to achieve high regioselectivity for the substitution of each halogen atom independently. mdpi.com
Chemoenzymatic Transformations of Halogenated Pyrimidines
The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the selective modification of complex molecules like this compound. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often avoiding the need for protecting groups.
Future research could explore the use of various enzymes for the transformation of this halogenated pyrimidine:
Halogenases: Vanadium-dependent haloperoxidases have been shown to catalyze the halogenation of nitrogen-containing compounds. chemrxiv.org Investigating their potential for the selective introduction or modification of halogens on the pyrimidine ring could lead to novel synthetic pathways. Flavin-dependent halogenases are another class of enzymes that could be explored for the site-specific halogenation of the pyrimidine core. nih.gov
Lipases: These enzymes are widely used for the regioselective acylation, deacylation, and esterification of nucleosides and other heterocyclic compounds. nih.govrsc.org They could be employed to modify substituents introduced onto the pyrimidine ring.
Transaminases: These enzymes could be used for the asymmetric synthesis of chiral amines from keto-derivatives of functionalized pyrimidines, which are valuable building blocks in medicinal chemistry. nih.gov
Phosphorylases: Purine-nucleoside phosphorylase can be used in the chemoenzymatic synthesis of nucleoside analogs. mdpi.com This could be a route to novel pyrimidine-based nucleosides with potential therapeutic applications.
The development of robust and stable enzymes through protein engineering will be crucial for their practical application in the synthesis and modification of highly functionalized pyrimidines.
Advanced Computational Design of Pyrimidine-Based Scaffolds
Computational modeling and simulation are becoming indispensable tools in modern drug discovery and materials science. For a molecule as complex as this compound, computational methods can provide valuable insights into its properties and guide the design of new derivatives with desired functionalities.
Future research in this area should focus on:
Predicting Reactivity and Regioselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the relative reactivity of the different halogen atoms towards various reagents. nih.gov This can help in planning synthetic strategies for selective functionalization.
Structure-Based Drug Design: If this pyrimidine scaffold is identified as a hit in a biological screen, computational docking and molecular dynamics simulations can be used to understand its binding mode to the target protein. This information can then guide the rational design of more potent and selective inhibitors.
In Silico Screening of Virtual Libraries: Large virtual libraries of derivatives of this compound can be generated and screened computationally against various biological targets to identify promising candidates for synthesis and experimental testing.
Designing Materials with Tailored Electronic Properties: For applications in materials science, computational methods can be used to predict the electronic properties (e.g., HOMO/LUMO levels, bandgap) of polymers and other materials derived from this pyrimidine scaffold. This can aid in the design of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the exploration of the chemical space around the this compound scaffold, the integration of automated synthesis and high-throughput experimentation (HTE) will be essential. These technologies allow for the rapid synthesis and screening of large numbers of compounds, significantly speeding up the discovery process.
Future research avenues include:
Developing Automated Synthetic Platforms: Designing and implementing automated systems for the sequential and regioselective functionalization of the polyhalogenated pyrimidine core. This would involve the use of robotic liquid handlers and flow chemistry setups.
High-Throughput Screening of Reaction Conditions: Utilizing HTE to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to optimize cross-coupling and other functionalization reactions for both yield and selectivity.
Creating and Screening Compound Libraries: Employing automated synthesis to generate libraries of diverse derivatives of this compound. These libraries can then be subjected to high-throughput biological screening to identify new drug leads or materials with desired properties.
The combination of automated synthesis and HTE will not only accelerate the pace of research but also enable a more systematic and comprehensive exploration of the structure-activity relationships for this versatile chemical scaffold.
Q & A
Q. What are the recommended synthetic routes for 5-bromo-4,6-dichloro-2-iodopyrimidine, and how can purity be optimized?
Methodological Answer: A common approach involves stepwise halogenation of pyrimidine derivatives. For example, nitration followed by halogen substitution (e.g., using stannous chloride in HCl for nitro-group reduction, as in related bromo-chloro-pyrimidine syntheses ). Purification via recrystallization (e.g., acetonitrile) or column chromatography with silica gel is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95% by area normalization) or melting point analysis (e.g., 460–461 K for analogous compounds ).
Q. Which spectroscopic techniques are most effective for structural confirmation of halogenated pyrimidines?
Methodological Answer: Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Identify aromatic protons (δ 8.5–9.5 ppm) and assess substitution patterns.
- X-ray crystallography : Resolve planar pyrimidine ring geometry and halogen positioning (r.m.s. deviation <0.1 Å ).
- Elemental analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values).
Q. What safety protocols are essential when handling polyhalogenated pyrimidines?
Methodological Answer:
- Use fume hoods, nitrile gloves, and protective eyewear.
- Avoid inhalation/contact due to acute toxicity (Hazard Class 3 ).
- Store under inert gas (argon) at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for halogenated pyrimidines?
Methodological Answer:
- Dynamic NMR : Assess rotational barriers or tautomerism in solution.
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies .
- Heteronuclear coupling (²JCl-Br) : Use advanced 2D NMR (HSQC, HMBC) to resolve overlapping signals .
Q. What factorial design strategies optimize reaction conditions for halogen substitution in pyrimidines?
Methodological Answer: Apply a 2³ factorial design to test variables:
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
Methodological Answer:
- Molecular docking : Simulate nucleophilic attack at C2 vs. C4 using Gaussian09 with solvent models (e.g., PCM for DMSO).
- Fukui indices : Identify electrophilic centers (e.g., C4 in iodopyrimidines ).
- Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants for SNAr reactions ).
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Pre-activation : Use Grignard reagents to deprotonate reactive sites.
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki-Miyaura coupling .
- Solvent optimization : Compare DMF (polar aprotic) vs. toluene (nonpolar) for steric effects.
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported catalytic efficiencies for halogenated pyrimidine reactions?
Methodological Answer:
- Meta-analysis : Compare substrate purity (e.g., >97% vs. technical grade ).
- Replicate conditions : Control for moisture (Schlenk line) and catalyst lot variability.
- Statistical rigor : Apply Bland-Altman plots to assess inter-lab reproducibility .
Theoretical Frameworks
Q. How does frontier molecular orbital (FMO) theory explain reactivity trends in polyhalogenated pyrimidines?
Methodological Answer:
- HOMO-LUMO gaps : Calculate via DFT to predict nucleophilic/electrophilic sites. Lower LUMO energies at C4 correlate with higher reactivity in SNAr .
- Charge distribution : Use Mulliken charges to rationalize iodine’s directing effects vs. bromine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
